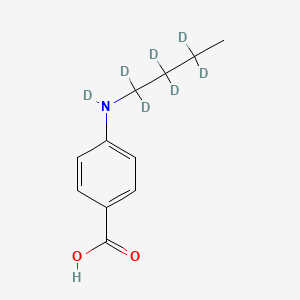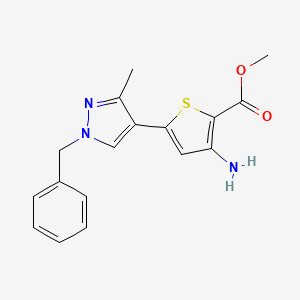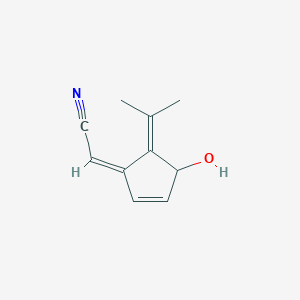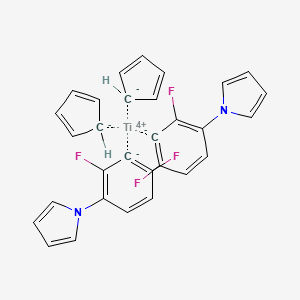
CX21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) is an air-stable, well-defined palladium N-heterocyclic carbene complex, which can efficiently catalyze α -arylation of ketones.
Properties
CAS No. |
478980-03-9 |
|---|---|
Molecular Formula |
C30H41ClN2Pd |
Molecular Weight |
571.53 |
Synonyms |
ALLYLCHLORO[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM (II), 98; PALLADIUM(II); ALLYLCHLORO[1,3-BIS-(DIISOPROPYLPHENYL)-IMIDAZOLE-2-YLIDENE]PALLADIUM(II); Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium; Allyl[1,3-b |
Origin of Product |
United States |
Q1: What types of samples and analyses is the Olympus CX21 microscope suitable for?
A1: The Olympus this compound microscope is a versatile tool used for various biological and medical research applications. It has been employed for observing and analyzing:
- Vaginal discharge: Detecting microorganisms like mold and Trichomonas vaginalis [].
- Heart muscle tissue: Identifying histological changes postmortem, such as nuclei morphology and hydrophic degeneration [].
- Parasite morphology: Studying the structural features of parasites like Haemonchus contortus [, ].
- Blood samples: Analyzing red and white blood cell counts and morphology [, , ].
- Plant tissues: Examining chromosome structures in ferns like Pyrrosia porosa [].
- Dental pulp: Identifying sex chromatin for forensic purposes [].
Q2: What are the advantages of using the Olympus this compound microscope in these studies?
A2: Researchers chose the Olympus this compound for its:
Q3: How does the Olympus this compound contribute to efficient data collection and analysis?
A3: The Olympus this compound can be coupled with digital cameras and software for image capture and analysis. This allows for:
Q4: What are the limitations of the Olympus this compound microscope?
A4: The Olympus this compound, while versatile, has limitations compared to more advanced microscopy systems:
Q5: How was the Olympus this compound employed in the study of Haemonchus contortus?
A: The Olympus this compound, coupled with a camera lucida and digital camera, was used to study the effects of Gigantochloa apus extract on Haemonchus contortus morphology [, ]. Researchers analyzed changes in:
Q6: How did the Olympus this compound contribute to understanding postmortem changes in heart muscle?
A: In a study examining postmortem changes in heart muscle, the Olympus this compound microscope, coupled with Optilab software, was used to analyze histological sections stained with hematoxylin and eosin (H&E) []. This allowed researchers to observe and quantify:
Q7: How was the Olympus this compound used in the study of sex chromatin in dental pulp?
A: Researchers used the Olympus this compound to examine histological sections of dental pulp stained with H&E to identify the presence or absence of sex chromatin, a helpful indicator of biological sex in forensic analysis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)



